1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinyl group containing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions involving benzyl halides and piperazine derivatives.
Introduction of Pyridinyl Group: The pyridinyl group with a trifluoromethyl substituent can be added through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity to these targets, potentially leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-[5-(methyl)pyridin-2-yl]piperazin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Benzyl-4-[5-(chloro)pyridin-2-yl]piperazin-2-one: Contains a chloro substituent instead of trifluoromethyl.
1-Benzyl-4-[5-(fluoro)pyridin-2-yl]piperazin-2-one: Features a fluoro group instead of trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in 1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets . These characteristics make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-6-7-15(21-10-14)22-8-9-23(16(24)12-22)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFVHBGZHDYYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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